5H-Dibenzo[a,d]cyclohepten-5-one oxime, also known as 5H-dibenzo [a,d]cyclohepten-5-one oxime, is an organic compound with the molecular formula C15H11NO. It has a molecular weight of 221.25 g/mol.
Molecular Structure Analysis
The molecular structure of 5H-Dibenzo[a,d]cyclohepten-5-one oxime consists of a dibenzo[a,d]cyclohepten-5-one core with an oxime functional group. The InChI representation of the molecule is InChI=1S/C15H11NO/c17-16-15-13-7-3-1-5-11 (13)9-10-12-6-2-4-8-14 (12)15/h1-10,17H.
Chemical Reactions Analysis
While specific chemical reactions involving 5H-Dibenzo[a,d]cyclohepten-5-one oxime are not available, oximes are known to undergo a variety of reactions. For instance, they can be reduced to amines, or dehydrated to form nitriles.
Physical And Chemical Properties Analysis
5H-Dibenzo[a,d]cyclohepten-5-one oxime has a predicted density of 1.16±0.1 g/cm3. Its molecular weight is 221.25 g/mol.
Compound Description: 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime is another oxime derivative, structurally similar to 5H-Dibenzo[a,d]cyclohepten-5-one oxime. []
Relevance: This compound differs from 5H-Dibenzo[a,d]cyclohepten-5-one oxime by the presence of a saturated -CH2-CH2- bridge at the 10,11-positions in the central seven-membered ring. [] Both compounds were investigated in the context of flow-vacuum pyrolysis, highlighting their similar reactivity and suitability for this type of reaction. [] (https://www.semanticscholar.org/paper/7bcf0f92ce12edca8162148f4713a7bf7d7d431a)
5H-dibenzo[a,d]cyclohepten-5-one
Compound Description: 5H-dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberenone, is a key structural motif in various compounds of theoretical and practical interest. [] It serves as a crucial intermediate in the synthesis of many derivatives, including 5H-Dibenzo[a,d]cyclohepten-5-one oxime. [, , ]
Relevance: This compound is the direct precursor to 5H-Dibenzo[a,d]cyclohepten-5-one oxime, with the latter being formed by the reaction of the ketone with hydroxylamine. [, ] They share the core tricyclic dibenzocycloheptenone structure, making 5H-dibenzo[a,d]cyclohepten-5-one a fundamental building block for the target oxime. [, , ] (https://www.semanticscholar.org/paper/9aa62b4220e82c14a57695316a34a7eb912e2e0b)
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Compound Description: 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one is another ketone structurally analogous to 5H-Dibenzo[a,d]cyclohepten-5-one oxime. [, ] This compound is a key intermediate in the synthesis of various tricyclic compounds, particularly those with potential antifungal and antihistaminic properties. [, ]
Relevance: Similar to 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime, this compound differs from 5H-Dibenzo[a,d]cyclohepten-5-one oxime by the saturation of the bond between the 10 and 11 positions in the central seven-membered ring. [, ] This structural similarity places it in the same chemical class as the target compound, emphasizing the importance of this particular framework in medicinal chemistry. [, ]
Compound Description: This compound is a key intermediate in the synthesis of loratadine, a widely used antihistaminic drug. [, , , ] Its synthesis often starts with 2-cyano-3-methylpyridine and involves a series of reactions including Ritter reaction, alkylation, cyanidation, hydrolysis, and cyclization. [, , ]
Relevance: While this compound shares the core tricyclic structure with 5H-Dibenzo[a,d]cyclohepten-5-one oxime, it features key differences: a chlorine atom at the 8-position and a nitrogen atom replacing the carbon at the 4-position of the dibenzocycloheptenone system. [, , , ] This highlights the versatility of the dibenzocycloheptenone scaffold in medicinal chemistry, enabling the generation of diverse compounds with a range of biological activities by introducing specific substituents and heteroatoms. [, , , ] (https://www.semanticscholar.org/paper/83bbbb36ed38c65f9c36c9a37ae44becaf7228d0)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Glycolaldehyde, also known as 2-hydroxyethanal or 2-OH-acetaldehyde, belongs to the class of organic compounds known as short-chain aldehydes. These are an aldehyde with a chain length containing between 2 and 5 carbon atoms. Glycolaldehyde exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, glycolaldehyde is primarily located in the mitochondria. Glycolaldehyde exists in all eukaryotes, ranging from yeast to humans. Glycolaldehyde and 6-hydroxymethyl-7, 8-dihydropterin can be biosynthesized from 7, 8-dihydroneopterin through its interaction with the enzyme folic acid synthesis. In humans, glycolaldehyde is involved in the vitamin B6 metabolism pathway. Glycolaldehyde is also involved in the metabolic disorder called the hypophosphatasia pathway. Outside of the human body, glycolaldehyde can be found in a number of food items such as lettuce, green zucchini, sweet potato, and quince. This makes glycolaldehyde a potential biomarker for the consumption of these food products. Glycolaldehyde is the glycolaldehyde derived from ethylene glycol. The parent of the class of glycolaldehydes. It has a role as a fundamental metabolite and a human metabolite. It is a tautomer of a (Z)-1,2-ethenediol.
N-formylkynurenine is a non-proteinogenic alpha-amino acid and a non-proteinogenic amino acid derivative. It derives from a kynurenine. N'-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. N'-formylkynurenine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, n'-formylkynurenine is primarily located in the cytoplasm. N'-formylkynurenine exists in all eukaryotes, ranging from yeast to humans. N'-formylkynurenine participates in a number of enzymatic reactions. In particular, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme tryptophan 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be converted into formylanthranilic acid and L-alanine through the action of the enzyme kynureninase. Furthermore, N'-formylkynurenine can be converted into formic acid and L-kynurenine; which is mediated by the enzyme kynurenine formamidase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme indoleamine 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan; which is mediated by the enzyme indoleamine 2, 3-dioxygenase. Finally, N'-formylkynurenine can be converted into formic acid and L-kynurenine through its interaction with the enzyme kynurenine formamidase. In humans, n'-formylkynurenine is involved in the tryptophan metabolism pathway.
Benalaxyl-M is a phenyl-amide fungicide which is effective in controlling downy mildew of grapes. The mode of action involves inhibiting nucleic RNA polymerase enzyme. Benalaxyl-M is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate that is the more active R-enantiomer of benalaxyl. It is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate, a D-alanine derivative, an acylamino acid fungicide and an anilide fungicide. It is an enantiomer of a (S)-benalaxyl.
Alfuzosin is a monocarboxylic acid amide, a tetrahydrofuranol and a member of quinazolines. It has a role as an antineoplastic agent, an antihypertensive agent and an alpha-adrenergic antagonist. Benign prostatic hyperplasia (BPH) refers to a benign growth or hyperplasia of the prostate and leads to lower urinary tract symptoms in men, such as urgency, frequency and changes to urine flow. The prevalence of BPH is as high as 50%-60% for males in their 60's, and this prevalence increases to 80%-90% of those over 70. Alfuzosin is an alpha-1 adrenergic blocker used in the symptomatic treatment of BPH that works by relaxing the muscles in the prostate and bladder neck. It was initially approved by the FDA in 2003 and is marketed by several pharmaceutical companies. Alfuzosin is an alpha-Adrenergic Blocker. The mechanism of action of alfuzosin is as an Adrenergic alpha-Antagonist. Alfuzosin is a nonselective alpha-1 adrenergic antagonist used in the therapy of benign prostatic hypertrophy. Alfuzosin is associated with a low rate of transient serum aminotransferase elevations and with rare instances of clinically apparent acute liver injury. Alfuzosin is a synthetic quinazoline compound with smooth muscle relaxing activity. Alfuzosin selectively binds to and antagonizes alpha-1-adrenergic receptors in smooth muscle of the bladder neck and prostate, thereby relaxing the smooth muscle and decreasing the obstruction and urethral resistance seen with benign prostate hyperplasia (BPH) and prostate cancer. This agent also blocks alpha-1-adrenergic receptors in peripheral vascular smooth muscle, which leads to vasodilatation and a subsequent decrease in peripheral vascular resistance. See also: Alfuzosin Hydrochloride (has salt form).
Volatile, colorless liquid with a sharp musty odor like rubbing alcohol. Flash point of 53 °F. Vapors are heavier than air and mildly irritating to the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, soaps, window cleaners. Sold in 70% aqueous solution as rubbing alcohol. Propan-2-ol is a secondary alcohol that is propane in which one of the hydrogens attached to the central carbon is substituted by a hydroxy group. It has a role as a protic solvent. It is a secondary fatty alcohol and a secondary alcohol. An isomer of 1-propanol. It is a colorless liquid having disinfectant properties. It is used in the manufacture of acetone and its derivatives and as a solvent. Topically, it is used as an antiseptic. Isopropyl Alcohol is a natural product found in Opuntia ficus-indica, Malus pumila, and other organisms with data available. Isopropyl Alcohol is an isomer of propyl alcohol with antibacterial properties. Although the exact mechanism of isopropanol's disinfecting action is not known, it might kill cells by denaturing cell proteins and DNA, interfering with cellular metabolism, and dissolving cell lipo-protein membranes. Isopropanol is used in soaps and lotions as an antiseptic. Isopropyl alcohol or 2-propanol is an isomer of 1-propanol. It is a colorless liquid having disinfectant properties. It is used in the manufacture of acetone and its derivatives and as a solvent. Topically, it is used as an antiseptic. Small amounts of this alcohol are produced naturally by gut microbial flora. Isopropanol is a metabolite found in or produced by Saccharomyces cerevisiae. An isomer of 1-PROPANOL. It is a colorless liquid having disinfectant properties. It is used in the manufacture of acetone and its derivatives and as a solvent. Topically, it is used as an antiseptic. See also: Chlorhexidine Gluconate; Isopropyl Alcohol (component of); Benzocaine; Isopropyl Alcohol (component of); Iodine Povacrylex; Isopropyl Alcohol (component of) ... View More ...
4-nonylphenol is a member of the class of phenols that is phenol which is para-substituted with a nonyl group. It has a role as an environmental contaminant. Environmental pollutant arising from the degradation of nonionic surfactants in sewage Nonoxynol-9, one of the APEs, is used as a surfactant in cleaning and cosmetic products, and as a spermicide in contraceptives. Nonylphenol is an organic compound of the wider family of alkylphenols. It is a product of industrial synthesis formed during the alkylation process of phenols, particularly in the synthesis of polyethoxylate detergents. Because of their man-made origins, nonylphenols are classified as xenobiotics. In nonylphenols, a hydrocarbon chain of nine carbon atoms is attached to the phenol ring in either the ortho (2), meta (3), or para (4) position, with the most common ring isomers being ortho or para (e.g. figure 1 para-nonylphenol). Moreover, the alkyl chains can exist as either linear n-alkyl chains, or complex branched chains. Nonylphenol is commonly obtained as a mixture of isomers, and is thus usually found as a pale yellow liquid at room temperature with a freezing point of -10°C and a boiling point of 295-320°C. However, pure isomers of nonylphenol crystallize readily at room temperatures and for example, para-n-nonylphenol, forms white crystals at room temperature. Nonylphenol, and a related compound tert-octylphenol, were first detected as an air pollutant in New York City and New Jersey, probably due to its evaporation from the Hudson river and other smaller rivers in the region that routinely receive municipal wastewaters. It is possible that the atmosphere is a destructive sink for nonylphenol as it is probably reactive with atmospheric radicals and/or is photoactive.
Potassium iodide is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Potassium iodide is a metal iodide salt with a K(+) counterion. It is a scavenger of hydroxyl radicals. It has a role as a radical scavenger and an expectorant. It contains an iodide. Saturated solution of Potassium Iodide (SSKI) is used pharmaceutically for emergency use in patients experiencing acute symptoms of severe hyperthyroidism (also known as thyroid storm or thyrotoxic crisis). SSKI can also be used for radioiodine-contamination emergencies or in preparation of thyrotoxic patients for thyroidectomy. Potassium Iodide is a metal halide composed of potassium and iodide with thyroid protecting and expectorant properties. Potassium iodide can block absorption of radioactive iodine by the thyroid gland through flooding the thyroid with non-radioactive iodine and preventing intake of radioactive molecules, thereby protecting the thyroid from cancer causing radiation. In addition, this agent acts as an expectorant by increasing secretion of respiratory fluids resulting in decreased mucus viscosity. An inorganic compound that is used as a source of iodine in thyrotoxic crisis and in the preparation of thyrotoxic patients for thyroidectomy. (From Dorland, 27th ed) See also: Iodine (has active moiety); Iodide Ion (has active moiety); Potassium Cation (has active moiety) ... View More ...
Cytidine is a white crystalline powder. (NTP, 1992) Cytidine is a pyrimidine nucleoside in which cytosine is attached to ribofuranose via a beta-N(1)-glycosidic bond. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a cytosine. Cytidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Cytidine is a natural product found in Castanopsis fissa, Fritillaria thunbergii, and other organisms with data available. Cytidine is a pyrimidine nucleoside comprised of a cytosine bound to ribose via a beta-N1-glycosidic bond. Cytidine is a precursor for uridine. Both cytidine and uridine are utilized in RNA synthesis. Cytidine is a metabolite found in or produced by Saccharomyces cerevisiae. A pyrimidine nucleoside that is composed of the base CYTOSINE linked to the five-carbon sugar D-RIBOSE.